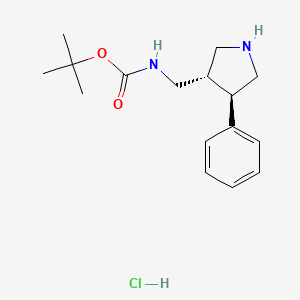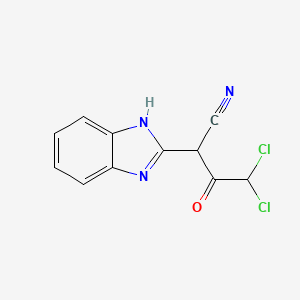
tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in a suitable solvent, such as a methanol-water mixture, utilizing sodium benzenesulfinate and formic acid. This method provides an efficient pathway to obtain N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Scientific Research Applications
Synthesis and Chemical Properties
A study by Geng Min (2010) elaborated on an efficient seven-step process for the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester. This synthesis process was highlighted for its simplicity, cost-efficiency, and environmental friendliness, indicating its potential use in drug intermediate production Geng Min, 2010.
Another research by J. Yang et al. (2009) focused on the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through an asymmetric Mannich reaction. This study is significant for understanding the chiral synthesis of related carbamate compounds, which can be crucial for the development of pharmaceuticals and other chiral substances J. Yang, S. Pan, B. List, 2009.
Applications in Organic Synthesis
Research by M. Storgaard and J. Ellman (2009) demonstrated the Rhodium‐Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, resulting in the preparation of (S)‐tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate. This study underscores the role of such compounds in asymmetric synthesis, which is pivotal in creating drugs with specific enantiomeric properties M. Storgaard, J. Ellman, 2009.
In the context of environmental chemistry, a study by Xiao-Zhang Yu and J. Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, providing insights into the phytoremediation potential of related compounds. Although this study is more focused on MTBE, it suggests the broader environmental implications and applications of tert-butyl carbamates in mitigating pollution Xiao-Zhang Yu, J. Gu, 2006.
Safety and Hazards
The safety information for “tert-butyl N- [trans-4-phenylpyrrolidin-3-yl]carbamate” includes several hazard statements: H302, H314, H319 . Precautionary statements include P260, P264, P270, P280, P301, P301, P303, P304, P305, P310, P321, P330, P331, P337, P338, P340, P351, P353, P361, P363, P405 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOSIOWMNGYKFF-IODNYQNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

![1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-](/img/structure/B1174493.png)